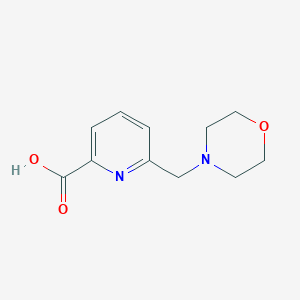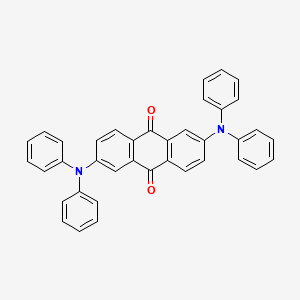
2,6-Bis(diphenylamino)anthracen-9,10-dion
Übersicht
Beschreibung
2,6-Bis(diphenylamino)anthracene-9,10-dione, also known as AQ(PhDPA), is a compound with a structure that includes electron donor and acceptor units . It has been reported to exhibit efficient red light thermally activated delayed fluorescence . This compound is a useful organic charge transfer compound and dye, whose charge transfer-induced torsional dynamics have been documented .
Molecular Structure Analysis
The molecular structure of 2,6-Bis(diphenylamino)anthracene-9,10-dione is directly determined by its molecular formula, C38H26N2O2 . The structure of the molecule and its conformation directly determine its excited-state electronic structure, which in turn affects the efficiency of reverse intersystem crossing to produce delayed fluorescence .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Bis(diphenylamino)anthracene-9,10-dione include a molecular weight of 542.64 . The density is 1.258±0.06 g/cm3 (Predicted) and the acidity coefficient (pKa) is -3.09±0.60 (Predicted) .Wissenschaftliche Forschungsanwendungen
Organische Elektronik
2,6-Bis(diphenylamino)anthracen-9,10-dion wird aufgrund seiner Ladungstransfereigenschaften im Bereich der organischen Elektronik eingesetzt. Es wird bei der Entwicklung von organischen Dünnschichttransistoren (OTFTs) verwendet, die wichtige Komponenten in flexiblen Displays und Sensoren sind . Die molekulare Struktur der Verbindung ermöglicht eine einstellbare elektronische Eigenschaft, was sie für die Herstellung von Halbleiterschichten in OTFTs wertvoll macht.
Photovoltaikzellen
Im Bereich der erneuerbaren Energien findet diese Verbindung Anwendung in Photovoltaikzellen. Seine starke Lichtabsorption und Ladungstransfereigenschaften können die Effizienz organischer Photovoltaikzellen verbessern, die Sonnenenergie in Elektrizität umwandeln .
Medizinische Bildgebung
Die Fluoreszenzeigenschaften von this compound machen es zu einem Kandidaten für den Einsatz in medizinischen Bildgebungstechniken. Obwohl spezifische Anwendungen in diesem Bereich noch erforscht werden, kann die Fähigkeit der Verbindung, zu fluoreszieren, möglicherweise für die Bildgebung und Diagnose genutzt werden .
OLEDs (Organische Leuchtdioden)
Diese Verbindung ist auch bei der Herstellung von OLEDs von Bedeutung. Ihre Ladungstransfer- und Lichtemissionseigenschaften tragen zur Entwicklung effizienterer und langlebigerer OLEDs bei, die in verschiedenen Display-Technologien verwendet werden .
Chemische Sensoren
Aufgrund seiner Empfindlichkeit gegenüber Umweltveränderungen wird this compound für den Einsatz in chemischen Sensoren untersucht. Diese Sensoren können bestimmte Chemikalien oder Umweltveränderungen erkennen, was für die Überwachung der Umweltverschmutzung oder den Nachweis gefährlicher Stoffe entscheidend ist .
Arzneimittelverabreichungssysteme
Es wird geforscht, ob this compound in Arzneimittelverabreichungssystemen eingesetzt werden kann. Seine molekulare Struktur könnte möglicherweise so modifiziert werden, dass Träger entstehen, die Medikamente kontrolliert im Körper transportieren und freisetzen können .
Bioimaging
Die Fluoreszenzeigenschaften der Verbindung werden für Anwendungen in der Bioimaging untersucht. Sie könnte zur Markierung und Verfolgung biologischer Moleküle in lebenden Zellen verwendet werden und so die Erforschung von Zellprozessen und die Diagnostik unterstützen .
Organische Halbleiter
Schließlich ist this compound relevant für die Synthese von organischen Halbleitern. Seine Fähigkeit, Elektrizität zu leiten und gleichzeitig flexibel zu bleiben, macht es zu einem attraktiven Material für elektronische Geräte der nächsten Generation .
Safety and Hazards
The safety information for 2,6-Bis(diphenylamino)anthracene-9,10-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .
Wirkmechanismus
Target of Action
It is known to be a useful organic charge transfer compound and dye .
Mode of Action
The mode of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves charge transfer-induced torsional dynamics . This suggests that the compound may interact with its targets by transferring charge, leading to changes in the targets’ dynamics.
Biochemische Analyse
Biochemical Properties
2,6-Bis(diphenylamino)anthracene-9,10-dione plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been documented to interact with α-glucosidase, exhibiting strong inhibitory effects . This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical reaction.
Cellular Effects
The effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α-glucosidase can lead to changes in glucose metabolism, which is vital for understanding its impact on cellular energy production and storage . Additionally, the compound’s ability to inhibit specific enzymes can result in altered cellular responses, making it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, 2,6-Bis(diphenylamino)anthracene-9,10-dione exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for α-glucosidase, by binding to its active site and preventing substrate access . This inhibition leads to a decrease in enzyme activity, which can have downstream effects on metabolic pathways and cellular functions. The compound’s ability to modulate gene expression further highlights its role in regulating cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Over time, any degradation of the compound can lead to reduced efficacy and altered biochemical interactions, which must be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2,6-Bis(diphenylamino)anthracene-9,10-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2,6-Bis(diphenylamino)anthracene-9,10-dione is involved in various metabolic pathways, primarily through its interaction with enzymes like α-glucosidase . By inhibiting this enzyme, the compound affects glucose metabolism, which can have significant implications for energy production and storage in cells. Additionally, its interactions with other enzymes and cofactors can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6-Bis(diphenylamino)anthracene-9,10-dione within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, where it exerts its biochemical effects. The distribution pattern of the compound can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of 2,6-Bis(diphenylamino)anthracene-9,10-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the mitochondria can affect cellular energy production, while its presence in the nucleus can influence gene expression. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,6-bis(N-phenylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZENEWLXCXPNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730627 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868850-50-4 | |
| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



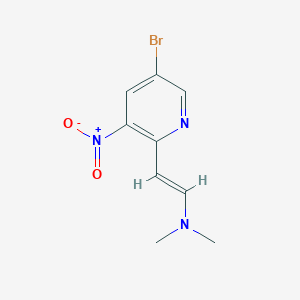
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)
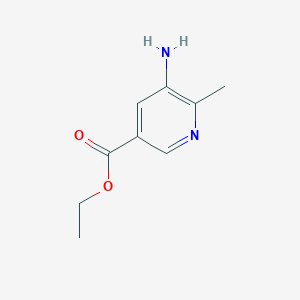



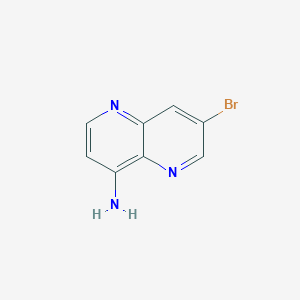
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
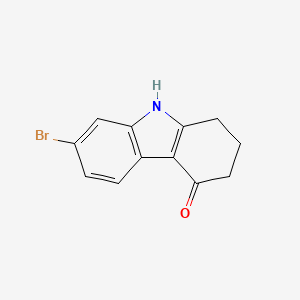
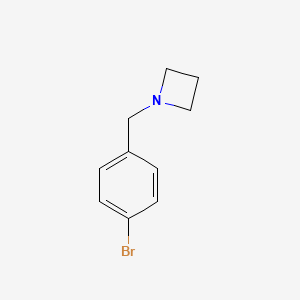
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
